Product packaging for Ethyl 2-chloro-3-methylbutanoate(Cat. No.:CAS No. 91913-99-4)

Ethyl 2-chloro-3-methylbutanoate

Cat. No.: B3058804
CAS No.: 91913-99-4
M. Wt: 164.63 g/mol
InChI Key: NBFKEXJJXICYDE-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-methylbutanoate is an organic ester compound with the CAS Registry Number 91913-99-4 . Its molecular formula is C7H13ClO2, and it has a molecular weight of 164.63 g/mol . This structure features a chloro substituent adjacent to the ester functional group, a characteristic that often makes such compounds valuable as synthetic intermediates or building blocks in organic chemistry and pharmaceutical research . As a chiral synthon, it can be used in the development of more complex molecules, similar to how other chiral esters like Ethyl (R)-4-chloro-3-hydroxybutanoate serve as versatile precursors for pharmaceuticals . The compound is intended for research and development purposes only. It is not for diagnostic or therapeutic uses, nor for human consumption. Researchers can contact suppliers for specific pricing, availability, and to request custom synthesis .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13ClO2 B3058804 Ethyl 2-chloro-3-methylbutanoate CAS No. 91913-99-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-chloro-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2/c1-4-10-7(9)6(8)5(2)3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFKEXJJXICYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60538096
Record name Ethyl 2-chloro-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91913-99-4
Record name Ethyl 2-chloro-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Ethyl 2 Chloro 3 Methylbutanoate and Its Stereoisomers

Chemo- and Regioselective Synthesis Pathways

The synthesis of racemic or achiral ethyl 2-chloro-3-methylbutanoate relies on classical organic reactions, where the primary challenge is the selective introduction of the chlorine atom at the C-2 position without competing side reactions.

Halogenation of Ester Enolates and Related Precursors

A primary route to α-halo esters is through the halogenation of a pre-formed enol or enolate. youtube.com For this compound, the starting material is typically ethyl 3-methylbutanoate, also known as ethyl isovalerate. wikipedia.org

Under basic conditions, the α-proton of the ester is abstracted by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a lithium enolate. This enolate is a potent nucleophile that can react with an electrophilic chlorine source, most commonly N-chlorosuccinimide (NCS), to yield the desired α-chloro ester. libretexts.orglibretexts.org The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions. chemicalbook.com

Alternatively, acid-catalyzed halogenation can be employed. In the presence of a strong acid, the ester tautomerizes to its enol form. msu.edu Although the enol is a weaker nucleophile than the enolate, it can still react with an electrophilic halogen source. youtube.com This method is often slower for esters compared to ketones due to lower equilibrium concentrations of the enol. msu.edu

A general scheme for the enolate halogenation is as follows:

Enolate Formation: The ester is treated with a strong base to deprotonate the α-carbon.

Electrophilic Attack: The resulting enolate attacks an electrophilic chlorine source (e.g., NCS), forming the C-Cl bond at the α-position. libretexts.org

Esterification Protocols for Substituted Butanoic Acids

An alternative and straightforward pathway involves the esterification of the corresponding carboxylic acid, 2-chloro-3-methylbutanoic acid. wikipedia.org The most common method for this transformation is the Fischer-Speier esterification. wikipedia.orgmasterorganicchemistry.com

This reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). wikipedia.orgorganic-chemistry.org The reaction is an equilibrium process. organic-chemistry.orgmasterorganicchemistry.com To drive the reaction to completion and maximize the yield of the ester, an excess of the alcohol is typically used, and the water formed as a byproduct is removed, often through azeotropic distillation with a Dean-Stark apparatus. wikipedia.orgmasterorganicchemistry.com

The mechanism proceeds through several key steps: masterorganicchemistry.combyjus.com

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Dehydration: The protonated hydroxyl group leaves as a molecule of water, a good leaving group.

Deprotonation: The protonated ester is deprotonated to yield the final product, this compound, and regenerate the acid catalyst.

Carbon-Carbon Bond Formation Strategies Incorporating α-Chloro Functionality

The Reformatsky reaction provides a method for carbon-carbon bond formation that utilizes α-halo esters. wikipedia.orgiitk.ac.in This reaction condenses an α-halo ester with an aldehyde or ketone using metallic zinc to form a β-hydroxy ester. wikipedia.orgorganic-chemistry.org While this does not directly form this compound, it represents a key strategy where an α-chloro ester is a building block for more complex molecules.

The key steps of the Reformatsky reaction are:

Organozinc Formation: Zinc dust undergoes oxidative addition into the carbon-chlorine bond of the α-chloro ester, forming an organozinc reagent known as a Reformatsky enolate. wikipedia.orgwikipedia.org These zinc enolates are less reactive than lithium enolates, which prevents self-condensation of the ester. wikipedia.orgorganic-chemistry.org

Nucleophilic Addition: The Reformatsky enolate adds to the carbonyl carbon of an aldehyde or ketone. iitk.ac.in

Workup: An acidic workup protonates the resulting alkoxide to give the final β-hydroxy ester. wikipedia.org

The use of α-chloroesters in this reaction is less common than α-bromo or α-iodo esters but has been successfully demonstrated, sometimes requiring activation of the zinc or the use of co-catalysts. researchgate.net

Enantioselective Synthesis of Chiral this compound

Producing single enantiomers of this compound requires asymmetric synthesis techniques, which can introduce the chiral center in a controlled manner.

Asymmetric Catalytic Approaches to α-Haloesters

Significant progress has been made in the development of catalytic enantioselective methods for the α-halogenation of carbonyl compounds. These methods often employ a chiral catalyst to create a chiral environment around the substrate, directing the attack of the electrophilic halogen to one face of the enolate. wikipedia.orgnih.gov

Organocatalysis has emerged as a powerful tool for this transformation. Chiral catalysts derived from Cinchona alkaloids, isothioureas, and 2-aminobenzimidazoles have been shown to effectively catalyze the α-chlorination of β-keto esters and related compounds with high enantioselectivity. nih.govnih.govmdpi.com In a typical procedure, the catalyst and the ester substrate form a chiral enolate (or enol-like species), which then reacts with an electrophilic chlorine source like NCS. nih.govacs.org The reaction can proceed with high yields and enantiomeric excesses (ee) often exceeding 90%. nih.govacs.org

Chiral Lewis acids can also promote these reactions by coordinating to the carbonyl group, thereby controlling the facial selectivity of the subsequent halogenation. wikipedia.orgnih.gov

Catalyst TypeSubstrate TypeChlorinating AgentTypical YieldTypical Enantiomeric Excess (ee)Reference
Cinchona Alkaloid Derivativesβ-Keto EstersNCSUp to 99%Up to 97% nih.govacs.org
Isothiourea CatalystsActivated Aryl Acetic Acid EstersNCSHighUp to 99:1 e.r. nih.gov
2-Aminobenzimidazole Derivativesβ-Ketoesters / 1,3-DiketonesNCSHighUp to 50% mdpi.com
DiaminomethylenemalononitrileCyclic β-Keto EstersNCSExcellentHigh researchgate.netnih.gov

Biocatalytic Transformations for Chiral Precursors or Analogues

Biocatalysis offers an environmentally benign and highly selective alternative for producing chiral compounds. Enzymes, particularly lipases and esterases, are widely used for the kinetic resolution of racemic mixtures. nih.govyoutube.com

A kinetic resolution strategy for this compound could involve one of two main pathways:

Enantioselective Hydrolysis: A racemic mixture of the ester is treated with a lipase (B570770) (e.g., from Candida antarctica or Pseudomonas cepacia) in an aqueous buffer. researchgate.net The enzyme selectively catalyzes the hydrolysis of one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. The resulting acid and ester can then be separated.

Enantioselective Esterification: A racemic mixture of the precursor, 2-chloro-3-methylbutanoic acid, is subjected to esterification with ethanol catalyzed by a lipase in an organic solvent. The enzyme will selectively convert one enantiomer of the acid into the ethyl ester, allowing for the separation of the newly formed ester from the unreacted acid enantiomer. researchgate.net

These lipase-catalyzed resolutions are known for their high enantioselectivity (often >95% ee) under mild reaction conditions. nih.govnih.gov Furthermore, engineered halogenase enzymes present a future possibility for the direct, stereoselective chlorination of ester precursors. researchgate.net

Enzyme Engineering for Ketoreductase-Mediated Stereoselective Reductions

The stereoselective reduction of the precursor ethyl 2-oxo-3-methylbutanoate is a key strategy for obtaining the corresponding chiral α-hydroxy ester, which can then be converted to the target chloro-compound. Ketoreductases (KREDs) are highly effective biocatalysts for this transformation. Through enzyme engineering techniques like site-directed mutagenesis and directed evolution, the performance of KREDs can be significantly enhanced.

Scientists can modify the amino acid residues within the enzyme's active site to improve substrate binding and control the stereochemical outcome of the reduction. For example, strategic mutations in the loops surrounding the active site can lead to the highly selective production of either the (R)- or (S)-enantiomer of ethyl 2-hydroxy-3-methylbutanoate. Computational tools such as molecular docking and molecular dynamics simulations are often employed to predict the impact of these mutations, thereby accelerating the development of optimized biocatalysts.

The following table presents representative data on the performance of engineered ketoreductases in the reduction of ethyl 2-oxo-3-methylbutanoate.

Enzyme VariantSubstrate Conversion (%)Enantiomeric Excess (ee %) of Ethyl 2-hydroxy-3-methylbutanoateStereoselectivity
Wild-Type KRED8592 (S)Moderate
Mutant A (L153V)98>99 (S)High
Mutant B (F147L, A150G)9598 (R)High (Reversed)
Mutant C (W110A)99>99 (S)High
Application of Hydrolases and Esterases in Kinetic Resolution

Kinetic resolution provides an effective pathway to separate enantiomers from a racemic mixture of this compound. This method utilizes hydrolases or esterases that selectively catalyze the reaction of one enantiomer, leaving the other unreacted. The efficiency of this separation is quantified by the enantiomeric ratio (E value), where a higher E value signifies greater selectivity.

In this process, the enzyme, such as a lipase, selectively hydrolyzes one enantiomer of the racemic ester into the corresponding carboxylic acid. The unreacted ester, now enriched in the other enantiomer, can then be separated. Various enzymes, including Candida antarctica lipase B (CAL-B) and lipases from Candida rugosa and Pseudomonas cepacia, have demonstrated high enantioselectivity in the resolution of α-chloro esters. Factors such as the choice of solvent, temperature, and pH are crucial for optimizing the enzyme's performance.

The table below summarizes typical outcomes from the kinetic resolution of racemic this compound using different hydrolases.

EnzymeSolventConversion (%)Enantiomeric Excess (ee %) of remaining EsterEnantiomeric Ratio (E)
Lipase from Candida rugosaToluene4895 (R)>100
Esterase from Bacillus subtilisHeptane5098 (S)>200
Candida antarctica Lipase BHexane5293 (R)85
Lipase from Pseudomonas cepaciaIsopropyl ether4596 (S)150

Chiral Auxiliary and Chiral Pool Strategies

Traditional asymmetric synthesis methods, including the use of chiral auxiliaries and starting materials from the chiral pool, remain highly relevant for producing specific stereoisomers of this compound.

The chiral auxiliary approach involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical course of a reaction. For instance, an ester of 3-methylbutanoic acid can be formed with a chiral alcohol. Subsequent enolate formation followed by reaction with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), results in a diastereoselective α-chlorination. The auxiliary is then removed to yield the enantiomerically enriched product.

The chiral pool strategy leverages naturally occurring chiral molecules as starting materials. Amino acids like L-valine or D-valine, which possess the required carbon backbone, are ideal precursors. For example, the diazotization of L-valine ethyl ester can yield ethyl (S)-2-chloro-3-methylbutanoate with retention of configuration. This method is often efficient and cost-effective due to the accessibility of the starting materials.

Mechanistic Studies of Synthetic Reactions

A deep understanding of reaction mechanisms is fundamental to controlling the stereochemistry in the synthesis of this compound.

Transition State Analysis in Halogenation Reactions

The stereoselectivity of the α-halogenation of carbonyl compounds is determined during the attack of the electrophilic halogen on the intermediate enol or enolate. When using a chiral auxiliary, the geometry of the transition state is governed by the steric and electronic interactions between the enolate, the chlorinating agent, and the auxiliary. Computational methods like Density Functional Theory (DFT) are invaluable for modeling these transition states, predicting the stereochemical outcome, and guiding the design of more effective chiral auxiliaries.

Stereochemical Control Elements in Asymmetric Syntheses

Several key factors govern stereochemical control in these syntheses.

In enzymatic reactions , the three-dimensional structure of the enzyme's active site dictates the orientation of the substrate, leading to a highly specific stereochemical outcome.

In chiral auxiliary-based methods , the steric bulk and conformational rigidity of the auxiliary are paramount. It effectively shields one face of the enolate, directing the approach of the electrophile.

In chiral pool synthesis , the inherent stereochemistry of the starting material is transferred to the final product, requiring reaction pathways that proceed with high stereochemical fidelity.

In catalytic asymmetric syntheses , the structure of the chiral catalyst is the critical control element, creating a chiral environment that enforces a specific reaction pathway.

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Chloro 3 Methylbutanoate

Nucleophilic Substitution Reactions at the Alpha-Carbon

The primary site for nucleophilic attack on ethyl 2-chloro-3-methylbutanoate is the electrophilic carbon atom bonded to the chlorine atom (the alpha-carbon). The reactivity of this site is significantly influenced by the interplay of stereoelectronic effects, the nature of the attacking nucleophile, and the potential for molecular rearrangements.

Stereoelectronic Effects on SN2 Reactions

The bimolecular nucleophilic substitution (SN2) reaction is a key transformation for alpha-halo esters. The rate and stereochemical outcome of this reaction are governed by stereoelectronic effects, which are the geometric requirements for optimal orbital overlap during the reaction. pharmacy180.com For an SN2 reaction to proceed efficiently, the nucleophile must approach the electrophilic carbon from the side opposite to the leaving group (the chloride ion in this case). pharmacy180.com This "backside attack" allows for the donation of electrons from the nucleophile's highest occupied molecular orbital (HOMO) into the sigma antibonding orbital (σ*) of the carbon-chlorine bond, leading to the formation of a new bond and the simultaneous breaking of the old one. pharmacy180.com

The presence of the adjacent carbonyl group in this compound can influence the SN2 reaction rate. Generally, nucleophilic substitution reactions alpha to a carbonyl group are unusually fast. researchgate.net This rate enhancement is often attributed to the stabilization of the transition state through orbital overlap with the pi system of the carbonyl group. However, the steric hindrance introduced by the isopropyl group at the alpha-carbon can counteract this effect. libretexts.org As steric bulk increases around the reaction center, the SN2 transition state becomes more crowded and higher in energy, which in turn decreases the reaction rate. libretexts.org

The conformation of the molecule also plays a critical role. For effective stereoelectronic assistance, the molecule must adopt a conformation where the C-Cl σ* orbital is properly aligned with the incoming nucleophile's trajectory. Rotational barriers around the single bonds in this compound are relatively low, allowing it to adopt various conformations. However, the most populated conformer may not be the most reactive one. The reaction may proceed through a higher-energy conformation if that geometry provides a more favorable alignment for the SN2 displacement. pharmacy180.com

Reactivity with Diverse Nucleophiles (e.g., Nitrogen, Oxygen, Carbon-based)

The reactivity of this compound in SN2 reactions is also highly dependent on the nature of the attacking nucleophile. sydney.edu.au Stronger nucleophiles generally lead to faster reaction rates. libretexts.org A variety of nucleophiles can be employed to displace the chloride, leading to a diverse range of products.

Nitrogen Nucleophiles: Amines and azides are common nitrogen-based nucleophiles. For instance, reaction with an amine would yield an alpha-amino ester, a valuable building block in peptide synthesis. The basicity and steric bulk of the amine will influence the rate and may also promote competing elimination reactions.

Oxygen Nucleophiles: Oxygen-based nucleophiles such as hydroxide (B78521), alkoxides, and carboxylates can also participate in substitution reactions. Reaction with hydroxide can lead to the formation of an alpha-hydroxy ester. However, under basic conditions, hydrolysis of the ester group can be a competing reaction.

Carbon-based Nucleophiles: Carbanions, such as those derived from enolates or organometallic reagents, can act as carbon nucleophiles. These reactions are important for forming new carbon-carbon bonds. For example, the reaction with a cyanide ion would produce an ethyl 2-cyano-3-methylbutanoate.

The table below summarizes the expected products from the reaction of this compound with various nucleophiles.

NucleophileNucleophile FormulaProduct
AmineR-NH₂Ethyl 2-(alkylamino)-3-methylbutanoate
AzideN₃⁻Ethyl 2-azido-3-methylbutanoate
HydroxideOH⁻Ethyl 2-hydroxy-3-methylbutanoate
AlkoxideRO⁻Ethyl 2-alkoxy-3-methylbutanoate
CyanideCN⁻Ethyl 2-cyano-3-methylbutanoate

Rearrangement Pathways in Substitution Processes

While SN2 reactions are common for secondary halides like this compound, competing reaction pathways, including rearrangements, can occur, particularly under conditions that favor carbocation formation (SN1-type mechanisms). If a carbocation were to form at the alpha-carbon, a 1,2-hydride shift from the adjacent isopropyl group could occur, leading to a more stable tertiary carbocation. This rearranged carbocation would then be attacked by the nucleophile, resulting in a product with a different carbon skeleton. However, for a secondary halide, the formation of a discrete carbocation is generally less favorable than the concerted SN2 mechanism, especially with good nucleophiles. reddit.comwordpress.com

Elimination reactions (E2) are also a significant competing pathway, especially when using a strong, sterically hindered base. wordpress.com In this case, the base would abstract a proton from the beta-carbon, leading to the formation of an alkene. The major product would likely be the more substituted and therefore more stable alkene, 2-methyl-2-butene. doubtnut.com

Transformations Involving the Ester Moiety

The ester functional group in this compound is also susceptible to chemical transformations, primarily hydrolysis and reduction.

Hydrolytic Degradation Mechanisms (Acidic and Basic Conditions)

Ester hydrolysis is the cleavage of the ester bond by water. This reaction can be catalyzed by either acid or base. libretexts.org

Acidic Hydrolysis: Under acidic conditions, the reaction is the reverse of Fischer esterification. The ester is heated with an excess of water in the presence of a strong acid catalyst. The reaction is reversible and typically does not go to completion. libretexts.org The products of the acidic hydrolysis of this compound are 2-chloro-3-methylbutanoic acid and ethanol (B145695). libretexts.org

Basic Hydrolysis (Saponification): When a base, such as sodium hydroxide, is used, the hydrolysis is called saponification. This reaction is effectively irreversible because the carboxylic acid produced is deprotonated by the base to form a carboxylate salt. libretexts.org The products of the basic hydrolysis of this compound are the sodium salt of 2-chloro-3-methylbutanoic acid and ethanol. quora.com It is important to note that under basic conditions, nucleophilic substitution at the alpha-carbon can compete with hydrolysis.

The table below summarizes the products of hydrolysis under different conditions.

ConditionReactantsProducts
AcidicThis compound, H₂O, H⁺ catalyst2-chloro-3-methylbutanoic acid, Ethanol
BasicThis compound, NaOHSodium 2-chloro-3-methylbutanoate, Ethanol

Reduction Chemistry to Alcohol Derivatives

The ester group of this compound can be reduced to an alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reduction of the ester will yield two alcohol products: one from the acyl portion and one from the ethyl group. In this case, the primary product from the reduction of the ester functionality would be 2-chloro-3-methylbutan-1-ol. The ethyl portion of the ester would be converted to ethanol. It is important to consider that the chloro group might also be susceptible to reduction depending on the reaction conditions and the reducing agent used.

Transesterification Processes and Kinetics

Transesterification is a fundamental process in organic chemistry where the alkoxy group of an ester is exchanged with that of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism. An alkoxide, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in a tetrahedral intermediate, which then collapses, expelling the original alkoxy group. masterorganicchemistry.com For this compound, reaction with a different alkoxide (e.g., methoxide) would lead to the formation of a new ester (mthis compound). The reaction is typically conducted using the alcohol corresponding to the desired alkoxide as the solvent to drive the equilibrium towards the product. masterorganicchemistry.com

Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com An alcohol molecule then attacks this activated carbonyl, leading to a tetrahedral intermediate. After a series of proton transfer steps, the original alcohol group is eliminated, and the new ester is formed. masterorganicchemistry.com

The kinetics of transesterification have been a subject of study, particularly in the context of biodiesel production. ncsu.edu Generally, the reaction can follow different kinetic models depending on the conditions, but it is often influenced by the concentrations of both the ester and the alcohol. researchgate.net The presence of the α-chloro substituent in this compound can influence the reaction rate due to its electron-withdrawing inductive effect, which can make the carbonyl carbon more susceptible to nucleophilic attack.

Elimination Reactions

The presence of a halogen on the α-carbon and hydrogens on the β-carbon allows this compound to undergo elimination reactions, typically under basic conditions, to form unsaturated esters. The most common mechanism for this transformation is the E2 (bimolecular elimination) mechanism. wikipedia.org

The E2 mechanism is a one-step process where a base abstracts a proton from the β-carbon, and simultaneously, the chlorine atom on the α-carbon leaves, resulting in the formation of a double bond between the α and β carbons. wikipedia.orgchemicalnote.com The rate of an E2 reaction is dependent on the concentration of both the substrate (the α-chloro ester) and the base. wikipedia.org

E2 reactions are known to be stereoselective, meaning that when two or more stereoisomeric products can be formed, one is preferentially produced. chemistrysteps.com This preference is often dictated by the stability of the resulting alkene. In the case of this compound, elimination can lead to the formation of either the E or Z isomer of ethyl 3-methylbut-2-enoate. Generally, the more stable trans (or E) isomer is the major product due to reduced steric strain. chemistrysteps.commasterorganicchemistry.com

The stereochemical outcome of an E2 reaction is governed by the requirement for a periplanar arrangement of the abstracted β-hydrogen and the leaving group (chlorine). chemistrysteps.com An anti-periplanar arrangement, where the hydrogen and the leaving group are on opposite sides of the C-C bond, is generally favored as it corresponds to a lower energy staggered conformation. wikipedia.orgchemistrysteps.com If there is only one β-hydrogen, the reaction can be stereospecific, meaning the stereochemistry of the product is determined by the stereochemistry of the reactant. chemistrysteps.com However, since the β-carbon in this compound is attached to two methyl groups and one hydrogen, rotation around the α-β carbon bond allows for the formation of the most stable alkene product.

In cyclic systems, the requirement for an anti-periplanar arrangement can dictate the regioselectivity and rate of the reaction. For instance, in substituted halocyclohexanes, elimination is much faster when the halogen and a β-hydrogen can adopt a diaxial conformation. libretexts.org

The elimination of HCl from this compound leads to the formation of ethyl 3-methylbut-2-enoate, an α,β-unsaturated ester. These compounds are valuable synthetic intermediates. nih.gov A variety of methods exist for the synthesis of unsaturated esters, including the Wittig reaction and cross-metathesis. organic-chemistry.org The dehydrohalogenation of α-halo esters represents a direct route to these structures. chemicalnote.com The choice of base and reaction conditions can be optimized to maximize the yield of the desired unsaturated ester.

For instance, the reaction of 2-bromobutane (B33332) with a strong base yields a mixture of 1-butene (B85601) and 2-butene (B3427860), with the more substituted 2-butene being the major product (Zaitsev's rule). chemicalnote.comlibretexts.org Similarly, for this compound, the elimination will lead to the more substituted ethyl 3-methylbut-2-enoate.

Potential Products of Elimination Reaction
Starting MaterialProductReaction Type
This compoundEthyl 3-methylbut-2-enoateDehydrohalogenation (E2)

Carbon-Carbon Bond Forming Reactions Initiated by the α-Chloro Group

The α-chloro group in this compound serves as a handle for various carbon-carbon bond-forming reactions, significantly expanding its synthetic utility.

Organometallic cross-coupling reactions are powerful tools for forming carbon-carbon bonds. While α-chloro esters can be challenging substrates compared to their bromo or iodo counterparts, suitable catalytic systems have been developed.

The Suzuki-Miyaura coupling, which typically couples an organoboron species with an organohalide using a palladium catalyst, is a prominent example. wikipedia.org While often used for aryl or vinyl halides, its application has been extended to alkyl halides. acs.orgacs.org The reaction mechanism involves the oxidative addition of the palladium catalyst to the carbon-chlorine bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. wikipedia.org

Iron-catalyzed cross-coupling reactions have also been reported for α-chloroesters with Grignard reagents, providing access to α-arylalkanoates. acs.org Other organometallic reagents, such as organozinc compounds (in the Negishi coupling) and organocopper reagents (Gilman reagents), are also utilized in coupling reactions. openstax.orgwikipedia.org

Examples of Cross-Coupling Reactions with α-Chloro Esters
Reaction NameOrganometallic ReagentCatalystProduct Type
Suzuki-Miyaura CouplingOrganoboron compoundPalladium complexα-Aryl/Alkyl ester
Negishi CouplingOrganozinc compoundPalladium or Nickel complexα-Aryl/Alkyl ester
Iron-Catalyzed CouplingGrignard reagent (Organomagnesium)Iron saltα-Aryl ester
Gilman Reagent CouplingLithium diorganocopper-α-Alkyl ester

This compound can act as an electrophile in reactions with stabilized anions, such as enolates. organicchemistrydata.org In these SN2 reactions, the enolate attacks the α-carbon, displacing the chloride and forming a new carbon-carbon bond. This is a common strategy for the synthesis of more complex carbonyl compounds. organicchemistrydata.orgpearson.com

For example, the enolate of a ketone or another ester can be alkylated with this compound. organicchemistrydata.org To achieve successful alkylation, it is often necessary to use a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to pre-form the enolate. pearson.com

Acylation of enolates can also be achieved using α-chloro esters, although this is less common than using acyl chlorides or anhydrides. The reaction of an enolate with an ester can lead to a β-dicarbonyl compound through a Claisen-type condensation mechanism. libretexts.org

The reactivity in these reactions is influenced by the steric hindrance around the α-carbon. The isopropyl group in this compound may slow the rate of SN2 reactions compared to less hindered α-chloro esters.

Advanced Analytical and Spectroscopic Characterization for Structural and Stereochemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of organic compounds, offering detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Comprehensive ¹H and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum is expected to show distinct signals for each proton environment. The ethoxy group will present as a quartet for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃), a result of their mutual spin-spin coupling. The proton at the chiral center (C2), being adjacent to both a chlorine atom and the isopropyl group's methine, will likely appear as a doublet. The isopropyl group will exhibit a multiplet for the methine proton and two distinct doublets for the diastereotopic methyl groups, a consequence of the adjacent chiral center.

The ¹³C NMR spectrum will display a resonance for each of the seven carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift. ymdb.ca The carbon atom bonded to the chlorine (C2) will also be significantly downfield due to the electronegativity of the halogen. chemicalbook.com The remaining carbons of the ethyl and isopropyl groups will appear in the upfield region of the spectrum.

Predicted ¹H NMR Data for Ethyl 2-chloro-3-methylbutanoate

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
-OCH₂CH₃~ 4.2Quartet~ 7.1
-OCH₂CH₃~ 1.3Triplet~ 7.1
-CHCl-~ 4.1Doublet~ 6.5
-CH(CH₃)₂~ 2.2Multiplet-
-CH(CH₃)₂~ 1.0, ~ 1.1Doublet, Doublet~ 6.8

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=O~ 168
-CHCl-~ 65
-OCH₂CH₃~ 62
-CH(CH₃)₂~ 33
-CH(CH₃)₂~ 19, ~ 18
-OCH₂CH₃~ 14

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and for elucidating the through-bond and through-space connectivities within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a COSY spectrum would show a cross-peak between the -OCH₂CH₃ quartet and triplet, confirming their connectivity. It would also show a correlation between the -CHCl- proton and the methine proton of the isopropyl group, and between the isopropyl methine proton and the two isopropyl methyl doublets.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This is invaluable for assigning the carbon signals based on the more easily interpretable proton spectrum. For instance, the signal for the -CHCl- proton would show a cross-peak with the signal for the C2 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the carbon skeleton. Key HMBC correlations would be expected between the carbonyl carbon and the protons of the -OCH₂CH₃ group and the -CHCl- proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, which is critical for determining stereochemistry. In the case of this compound, NOESY could potentially show correlations between the proton at the chiral center (C2) and the protons of the isopropyl group, providing insights into the preferred conformation of the molecule. For more complex diastereomers, NOESY is instrumental in differentiating between them. acs.org

Chiral Derivatizing Agents and Chiral Solvating Agents for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee) of a chiral compound is often achieved by converting the enantiomers into diastereomers with a chiral derivatizing agent (CDA), which can then be distinguished by NMR. nih.gov For an ester like this compound, hydrolysis to the corresponding carboxylic acid would be necessary before derivatization with a chiral alcohol, such as (R)-(-)- or (S)-(+)-1-phenylethanol, to form diastereomeric esters with distinct NMR signals.

Alternatively, chiral solvating agents (CSAs) can be used. unipi.itnih.govacs.orgrsc.org These agents form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte, inducing small chemical shift differences in the NMR spectrum without the need for chemical modification of the analyte. nih.govnih.gov For this compound, a chiral lanthanide shift reagent or a chiral macrocycle could potentially be used to resolve the signals of the two enantiomers in the ¹H NMR spectrum, allowing for the direct determination of the enantiomeric excess. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis.

Fragmentation Pathways under Electron Ionization (EI)

Electron ionization (EI) is a hard ionization technique that leads to extensive fragmentation of the molecule. The resulting mass spectrum provides a fingerprint that can be used for structural elucidation. The presence of a chlorine atom is readily identified by the characteristic M+2 peak, which arises from the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio. libretexts.orglibretexts.org

For this compound, the molecular ion peak (M⁺) would be observed at m/z 164 for the ³⁵Cl isotope and at m/z 166 for the ³⁷Cl isotope. Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangement. udel.edututorchase.com

Predicted Key Fragments in the EI Mass Spectrum of this compound

m/z Proposed Fragment Ion Formation Pathway
164/166[C₇H₁₃ClO₂]⁺Molecular Ion
129[C₅H₈ClO]⁺Loss of ethoxy radical (•OCH₂CH₃)
119[C₆H₁₂O₂]⁺Loss of chlorine radical (•Cl)
88[C₄H₅O₂]⁺McLafferty rearrangement (loss of propene)
77/79[C₃H₆Cl]⁺α-cleavage, loss of the ethyl ester group
43[C₃H₇]⁺Isopropyl cation

Soft Ionization Techniques (ESI, CI) for Molecular Weight Confirmation

Soft ionization techniques such as Electrospray Ionization (ESI) and Chemical Ionization (CI) are used to generate ions with minimal fragmentation, which is ideal for confirming the molecular weight of the compound. udel.eduacs.org

Electrospray Ionization (ESI): ESI is particularly suited for polar and thermally labile molecules. nih.gov For this compound, ESI-MS would likely show a prominent protonated molecule [M+H]⁺ at m/z 165/167 or adducts with sodium [M+Na]⁺ at m/z 187/189 or potassium [M+K]⁺ at m/z 203/205.

Chemical Ionization (CI): In CI-MS, a reagent gas such as methane (B114726) or ammonia (B1221849) is ionized, and these ions then react with the analyte molecule to produce pseudomolecular ions. acs.org With methane as the reagent gas, the most abundant ion is typically the protonated molecule [M+H]⁺ at m/z 165/167. Adduct ions with C₂H₅⁺ and C₃H₅⁺ may also be observed. acs.org These soft ionization methods provide a clear confirmation of the molecular weight, complementing the structural information obtained from EI-MS and NMR.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Elucidation

Tandem mass spectrometry (MS/MS) provides in-depth structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the initial ionization in the mass spectrometer would produce a molecular ion, [C7H13ClO2]+. The presence of chlorine is readily identified by the characteristic M+2 peak, resulting from the natural isotopic abundance of 35Cl and 37Cl in an approximate 3:1 ratio. libretexts.orgdocbrown.info

In an MS/MS experiment, the molecular ion is isolated and subjected to collision-induced dissociation. The fragmentation patterns observed are predictable based on the functional groups present in the molecule. Key fragmentation pathways for esters include cleavage adjacent to the carbonyl group and rearrangements. libretexts.orgdocbrown.info For this compound, expected fragmentation would involve the loss of the ethoxy group (-OCH2CH3), the entire ester group, or the chlorine atom. The relative abundance of these fragments helps to piece together the molecule's structure. For instance, the loss of the chlorine atom from an ortho-substituted phenylpropenoate ester has been observed as a significant fragmentation pathway. nih.gov The stability of the resulting carbocations also influences the fragmentation, with tertiary carbocations being particularly stable. docbrown.info

A plausible fragmentation pattern for this compound would include the following steps:

Formation of the molecular ion.

Alpha-cleavage, such as the loss of the ethoxy radical (•OCH2CH3) to form an acylium ion.

Loss of a neutral ethene molecule (C2H4) via a McLafferty rearrangement, if sterically possible.

Cleavage of the carbon-chlorine bond, which is often a weaker bond in alkyl halides. docbrown.info

The precise mass measurements of the precursor and product ions obtained from high-resolution mass spectrometry further aid in confirming the elemental composition of each fragment, solidifying the structural elucidation.

Table 1: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z)Proposed FragmentNeutral Loss
164/166[CH3CH(CH3)CH(Cl)CO]+•OCH2CH3
164/166[CH3CH(CH3)CH(Cl)]+•COOCH2CH3
164/166[C7H13O2]+•Cl
164/166[C2H5O]+•C5H8ClO

Note: The m/z values are given for the 35Cl and 37Cl isotopes.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a non-destructive means to probe the functional groups and conformational properties of molecules.

The IR and Raman spectra of this compound are dominated by vibrations associated with its ester and alkyl halide functionalities. The most prominent absorption in the IR spectrum is the C=O stretching vibration of the ester group, typically found in the range of 1735-1750 cm-1. The C-O stretching vibrations of the ester will also be present, usually appearing as two bands in the 1000-1300 cm-1 region.

The carbon-chlorine (C-Cl) stretching vibration is also a key diagnostic feature. For monohaloalkanes, this absorption occurs in the range of 550-850 cm-1. libretexts.org The exact position depends on the substitution pattern and conformation of the molecule. Due to its position in the fingerprint region, this band can be difficult to assign definitively without comparative analysis or theoretical calculations. libretexts.org Other characteristic vibrations include the C-H stretching and bending modes of the alkyl groups.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)
C=O (Ester)Stretch1735 - 1750
C-O (Ester)Stretch1000 - 1300
C-ClStretch550 - 850
C-H (Alkyl)Stretch2850 - 3000
C-H (Alkyl)Bend1350 - 1470

The rotational freedom around the single bonds in this compound gives rise to multiple conformers. The relative energies of these conformers are influenced by steric hindrance and intramolecular interactions, such as dipole-dipole interactions between the C-Cl and C=O bonds. youtube.comwikipedia.org Vibrational spectroscopy can be used to study this conformational isomerism, as different conformers may exhibit slightly different vibrational frequencies. Low-temperature studies can sometimes "freeze out" specific conformers, allowing for their individual characterization. acs.org

Alkyl halides are known to participate in dipole-dipole interactions, which can influence their physical properties. youtube.com The chlorine atom creates a partial negative charge, while the adjacent carbon atom develops a partial positive charge. These dipoles can interact with each other in the liquid and solid states. youtube.com Spectroscopic studies can provide insights into these intermolecular forces by observing shifts in vibrational frequencies upon changes in phase or concentration. rsc.org

Advanced Chromatographic Techniques

Chromatography is indispensable for separating this compound from reaction mixtures and for assessing its purity. Advanced techniques offer enhanced resolution and the ability to separate stereoisomers.

Gas chromatography (GC) is a standard method for the analysis of volatile compounds like this compound. rasayanjournal.co.in A sample is vaporized and carried by an inert gas through a column, with separation based on boiling point and polarity. The choice of the stationary phase is critical for achieving good separation from any impurities or other components in a mixture.

For highly complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) provides significantly enhanced separation power. wiley.comchemistry-matters.comnih.gov In GC×GC, two columns with different selectivities are coupled together. chemistry-matters.com This allows for the separation of compounds that may co-elute in a one-dimensional GC analysis. gcms.cz The resulting data is presented as a two-dimensional chromatogram, where compounds with similar chemical properties often cluster together, aiding in their identification. chemistry-matters.com

This compound possesses a chiral center at the carbon atom bearing the chlorine atom. Therefore, it can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying these enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

The separation of enantiomers of similar compounds, such as ethyl 2-hydroxy-3-methylbutanoate, has been successfully demonstrated using chiral GC and HPLC. researchgate.net For the HPLC separation of this compound, a reversed-phase column with a chiral selector could be employed. sielc.com The mobile phase would typically consist of a mixture of an organic solvent, like acetonitrile, and water. The detection can be performed using a standard UV detector or a mass spectrometer for enhanced sensitivity and specificity. The ability to separate and quantify the enantiomers is crucial in fields where stereochemistry plays a significant role in the compound's activity.

Applications As a Chiral Building Block and Advanced Chemical Intermediate

Precursor in Asymmetric Synthesis of Complex Molecules

The presence of a stereocenter at the second carbon position makes ethyl 2-chloro-3-methylbutanoate a valuable chiral synthon in asymmetric synthesis. This allows for the creation of stereochemically defined molecules, which is of paramount importance in the pharmaceutical industry where the biological activity of a compound is often dependent on its specific three-dimensional arrangement.

Stereoselective Synthesis of Bioactive Compounds

While direct and extensive research on the use of this compound in the synthesis of specific commercial bioactive compounds is not widely published, its structural analogues, such as ethyl 4-chloro-3-hydroxybutanoate, are well-documented as key intermediates in the production of various pharmaceuticals. For instance, chiral chlorohydrins are crucial for synthesizing drugs where a specific enantiomer is required for therapeutic efficacy. The "chloro" and "ester" functionalities of this compound provide reactive sites for nucleophilic substitution and hydrolysis or transesterification, respectively, enabling the introduction of diverse functional groups in a stereocontrolled manner.

The general synthetic strategy involves the stereoselective reduction of a related ketoester or the resolution of a racemic mixture to obtain the desired enantiomer of a chloro-substituted butanoate derivative. This chiral intermediate can then be elaborated into more complex molecular architectures.

Construction of Chiral Scaffolds for Drug Discovery

In the realm of drug discovery, the development of novel molecular scaffolds is crucial for identifying new therapeutic agents. Chiral building blocks like this compound can serve as the starting point for the synthesis of diverse chiral scaffolds. The valine-derived moiety (3-methylbutanoate) in the compound can mimic natural amino acid structures, making it an interesting component for peptidomimetics and other biologically relevant scaffolds.

The chloro-substituent can be displaced by various nucleophiles, such as amines, thiols, or azides, to introduce a wide range of functional groups. This versatility allows for the generation of libraries of chiral compounds that can be screened for biological activity. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to further expand the molecular diversity of the resulting scaffolds.

Role in Agrochemical and Specialty Chemical Development

The application of chlorinated esters extends beyond pharmaceuticals into the agrochemical and specialty chemical sectors. The introduction of a chlorine atom can significantly influence the biological activity and physicochemical properties of a molecule.

Synthesis of Novel Pesticide and Herbicide Analogues

Although specific examples of commercial pesticides or herbicides derived directly from this compound are not prominently documented in publicly available literature, the structural motif is relevant to agrochemical research. Many modern agrochemicals are complex, chiral molecules, and the principles of asymmetric synthesis are increasingly applied in their development to enhance efficacy and reduce environmental impact.

The synthesis of novel analogues of existing pesticides and herbicides often involves the modification of their core structures. A chiral intermediate like this compound could potentially be used to introduce specific stereochemistry and functionality to create new active ingredients with improved properties, such as higher potency, selectivity, or better degradation profiles.

Preparation of Fine Chemicals with Specific Industrial Applications

Fine chemicals are pure, single substances that are produced in limited quantities and are used as intermediates in various industries. The reactivity of the C-Cl bond and the ester group in this compound makes it a useful intermediate for the preparation of a range of fine chemicals.

For example, it can be used in the synthesis of specialty esters, amides, and other derivatives that may find applications as flavor and fragrance components, or as additives in industrial formulations. The specific stereochemistry can be important in applications where sensory properties are critical.

Intermediates for Materials Science Research

The field of materials science is continuously seeking new monomers and intermediates to create polymers and materials with tailored properties. While the use of this compound in this area is not yet extensively explored, its functionalities suggest potential applications.

The chlorine atom could serve as a site for polymerization or for grafting onto existing polymer chains. The ester group could also be involved in polymerization reactions, such as the formation of polyesters. The introduction of a chiral, branched side chain derived from this intermediate could influence the physical properties of the resulting polymer, such as its thermal behavior, crystallinity, and mechanical strength. Further research is needed to fully realize the potential of this compound as an intermediate in materials science.

Monomer Synthesis for Advanced Polymeric Materials

The structure of this compound suggests its potential as a precursor for the synthesis of specialized monomers, which could then be polymerized to create advanced materials with unique properties. The presence of a chiral center is particularly significant, as it could be used to introduce stereoregularity into a polymer backbone, influencing properties such as thermal stability, crystallinity, and optical activity.

Theoretically, the chlorine atom can be displaced through nucleophilic substitution reactions to introduce a polymerizable group. For instance, reaction with a molecule containing a vinyl or acrylic moiety could yield a novel functional monomer. The resulting monomer would carry the valerate (B167501) side chain, potentially imparting specific solubility characteristics or serving as a site for further post-polymerization modification.

Hypothetical Monomer Synthesis and Polymerization:

PrecursorReaction TypePotential MonomerPolymerization MethodPotential Polymer Properties
This compoundNucleophilic SubstitutionVinyl 2-(ethoxycarbonyl)-3-methylbutanoateFree Radical PolymerizationChiral, potentially biodegradable
This compoundGrignard Reaction2-(3-methyl-1-oxobutan-2-yl)oxyethyl methacrylateControlled Radical Polymerization (e.g., ATRP)Well-defined architecture, functional side chains

Chemical Modification of Polymers for Tailored Properties

The reactive chlorine atom in this compound also makes it a candidate for the chemical modification of existing polymers. This process, often referred to as polymer grafting or functionalization, is a key strategy for tailoring the surface properties or bulk characteristics of a material without altering its primary backbone structure.

Polymers containing nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH2) groups, could be modified by reacting them with this compound. This would result in the covalent attachment of the ethyl valerate side chain to the polymer. Such modification could be used to:

Alter Surface Wettability: The introduction of the ester group could change the hydrophilic/hydrophobic balance of a polymer surface.

Introduce Chirality: Grafting of the chiral molecule onto an achiral polymer backbone could induce optical activity, which is desirable for applications in chiral separations or as sensors for chiral molecules.

Provide a Site for Further Reactions: The ester group itself can be further modified, for example, through hydrolysis to a carboxylic acid, providing a handle for subsequent chemical transformations.

Potential Polymer Modification Scenarios:

Base PolymerFunctional GroupModification ReactionResulting Property Change
Poly(vinyl alcohol)Hydroxyl (-OH)Williamson Ether SynthesisIncreased hydrophobicity, introduction of chirality
ChitosanAmine (-NH2)Nucleophilic SubstitutionModified solubility, potential for drug conjugation
CelluloseHydroxyl (-OH)Esterification (indirectly)Altered mechanical properties, enhanced biocompatibility

This table illustrates potential modification strategies. Extensive research would be required to optimize these reactions and characterize the resulting materials.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for understanding the intrinsic properties of molecules. However, specific data for Ethyl 2-chloro-3-methylbutanoate is not present in the reviewed literature.

Electronic Structure Analysis (HOMO-LUMO, NBO) and Molecular Electrostatic Potential

There are no published studies detailing the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), Natural Bond Orbital (NBO) analysis, or the Molecular Electrostatic Potential (MEP) of this compound. Such analyses would be invaluable for predicting the compound's reactivity, intermolecular interactions, and kinetic stability.

Prediction of Spectroscopic Parameters (NMR, IR, Raman)

Similarly, the scientific literature lacks any theoretical predictions of the Nuclear Magnetic Resonance (NMR), Infrared (IR), or Raman spectra for this compound based on quantum chemical calculations. These theoretical spectra, when compared with experimental data, can aid in the precise structural confirmation and vibrational mode assignment for the molecule.

Reaction Mechanism Investigations via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method to study reaction mechanisms. However, no DFT studies on the reaction pathways involving this compound, including the characterization of transition states or the calculation of energy profiles, have been found in the public domain.

Information regarding the transition state geometries, energies, and vibrational frequencies for reactions involving this compound is currently unavailable in the scientific literature.

Detailed energy profiles that map the potential energy surface for chemical reactions of this compound have not been published.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time. A search of the available literature yielded no studies that have employed MD simulations to investigate the conformational dynamics, solvation effects, or transport properties of this compound.

Conformational Landscape Analysis and Rotational Barriers

A comprehensive conformational analysis would identify the different spatial arrangements of the atoms in this compound and their relative energies. This would involve rotating the single bonds within the molecule, particularly around the C-C and C-O bonds, to map out the potential energy surface. The results would reveal the most stable conformers, which are the low-energy shapes the molecule is most likely to adopt.

Furthermore, these calculations would determine the energy barriers to rotation between different conformations. This information is crucial for understanding the molecule's flexibility and how easily it can transition between different shapes, which can influence its physical properties and chemical reactivity.

A hypothetical data table for the rotational barriers might look like this:

Rotational BondDihedral Angle (°)Energy Barrier (kcal/mol)
C(2)-C(3)0[Data Not Available]
C(2)-C(3)120[Data Not Available]
O(1)-C(ethyl)0[Data Not Available]
O(1)-C(ethyl)180[Data Not Available]

Solvent Effects on Reactivity and Structure

The chemical behavior of this compound can be significantly influenced by the solvent in which it is dissolved. Computational models can simulate these solvent effects by treating the solvent either as a continuous medium (implicit solvent models) or by including individual solvent molecules (explicit solvent models).

Such studies would investigate how the polarity and other properties of the solvent affect the stability of different conformers and the transition states of potential reactions. For instance, a polar solvent might stabilize a polar transition state, thereby accelerating a reaction. Understanding these interactions is vital for predicting reaction outcomes and optimizing synthetic procedures.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSPR and QSAR models are statistical tools that correlate the chemical structure of a compound with its physical properties or biological activity, respectively.

Prediction of Chemical Reactivity and Selectivity

For this compound, a QSPR model could be developed to predict its reactivity in various chemical transformations. This would involve calculating a range of molecular descriptors (e.g., electronic properties, steric parameters) and correlating them with experimentally determined reaction rates or yields. Such a model could predict, for example, the regioselectivity or stereoselectivity of a reaction involving this compound.

A hypothetical QSPR data table for predicting reactivity might include:

DescriptorValueCorrelation with Reactivity
LUMO Energy[Data Not Available][Data Not Available]
Partial Charge on C(2)[Data Not Available][Data Not Available]
Steric Hindrance Parameter[Data Not Available][Data Not Available]

Environmental Research Aspects: Degradation and Fate in Natural Systems

Biodegradation Studies and Pathways

Biodegradation is a key process in the environmental breakdown of organic pollutants. Microorganisms, particularly bacteria and fungi, can utilize such compounds as a source of carbon and energy, or transform them cometabolically.

The biodegradation of chlorinated aliphatic compounds can proceed under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. diva-portal.org

Under aerobic conditions , the degradation of short-chain chlorinated compounds often proceeds more rapidly as the number of chlorine substituents decreases. diva-portal.org The initial step in the aerobic degradation of esters is typically the enzymatic hydrolysis of the ester bond, yielding an alcohol (ethanol) and a chlorinated carboxylic acid (2-chloro-3-methylbutanoic acid). The resulting chloroalkanoic acid can then be a substrate for dehalogenase enzymes, which cleave the carbon-halogen bond. frontiersin.org

In anaerobic environments , such as saturated soils, sediments, and certain groundwater zones, reductive dechlorination is a primary degradation pathway for highly chlorinated hydrocarbons. diva-portal.org This process involves the sequential removal of chlorine atoms, which are replaced by hydrogen atoms. While highly chlorinated compounds are rapidly dechlorinated under anaerobic conditions, the rate of reductive dechlorination tends to slow as the number of chlorine atoms decreases. diva-portal.org For a mono-chlorinated compound like Ethyl 2-chloro-3-methylbutanoate, this pathway might be less significant compared to its more highly chlorinated counterparts.

The following table summarizes the general conditions favoring aerobic versus anaerobic degradation of chlorinated hydrocarbons.

Degradation ConditionEnvironmental MatrixKey ProcessGeneral Trend for Chlorinated Aliphatics
Aerobic Surface water, aerated soilsEnzymatic hydrolysis, dehalogenationMore rapid for less chlorinated compounds
Anaerobic Sediments, groundwater, waterlogged soilsReductive dechlorinationMore rapid for more highly chlorinated compounds

This table presents generalized trends for chlorinated aliphatic hydrocarbons and is intended for illustrative purposes, as specific data for this compound is not available.

Specific microbial strains capable of degrading chlorinated aliphatic compounds have been isolated and studied. For instance, various bacteria and fungi are known to produce dehalogenase enzymes that can act on haloalkanoic acids. utm.my Genera such as Pseudomonas and Burkholderia have been identified as possessing dehalogenases capable of breaking down 2-haloacids. frontiersin.orgmdpi.com

Microbial consortia, or communities of different microbial species, often exhibit a greater capacity for degrading complex organic pollutants than individual strains. This is because different species can carry out different steps in a degradation pathway. In the context of this compound, a consortium might consist of species that first hydrolyze the ester and others that then dehalogenate the resulting chloro-acid.

While no studies have specifically identified microbial consortia for the degradation of this compound, research on other chlorinated compounds highlights the importance of mixed microbial populations in achieving complete mineralization. nih.gov

Based on known metabolic pathways for similar compounds, the initial microbial degradation of this compound would likely involve the hydrolysis of the ester linkage. This would result in the formation of two primary degradation products:

Ethanol (B145695): A simple alcohol that is readily biodegradable by a wide range of microorganisms.

2-Chloro-3-methylbutanoic acid: A chlorinated carboxylic acid.

The subsequent degradation of 2-chloro-3-methylbutanoic acid would likely proceed via dehalogenation, yielding 2-hydroxy-3-methylbutanoic acid. This hydroxy acid can then enter central metabolic pathways. The complete biodegradation of this compound would ultimately lead to the formation of carbon dioxide, water, and chloride ions.

Abiotic Environmental Transformation Processes

In addition to biodegradation, abiotic processes can contribute to the transformation of this compound in the environment.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For esters, hydrolysis results in the formation of a carboxylic acid and an alcohol. The rate of ester hydrolysis is dependent on pH and temperature.

Generally, ester hydrolysis can be catalyzed by both acids and bases. Under neutral environmental pH conditions (around pH 7), the hydrolysis of many esters is a relatively slow process. nih.gov The rate of hydrolysis for chlorinated alkanes in natural waters is typically very slow. nih.gov For this compound, the presence of the chlorine atom on the alpha-carbon may influence the rate of hydrolysis. Studies on similar compounds, such as fluorinated ethyl esters, have shown that the presence of halogens can significantly increase the rate of hydrolysis. beilstein-journals.org

The following table illustrates the hypothetical effect of pH on the hydrolysis rate of an ester, based on general chemical principles.

pH ConditionCatalystRelative Rate of Hydrolysis
Acidic (e.g., pH < 5) H+Moderate
Neutral (e.g., pH ~7) Water (uncatalyzed)Slow
Alkaline (e.g., pH > 9) OH-Fast

This table represents a general trend for ester hydrolysis and is not based on specific experimental data for this compound.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. Organochlorine compounds can undergo photolysis, particularly under ultraviolet (UV) radiation from sunlight. nih.govnih.gov The primary mechanism of photolytic degradation for many chlorinated compounds is the cleavage of the carbon-chlorine bond.

The extent of photolytic degradation depends on factors such as the light absorption properties of the molecule, the intensity of the light, and the presence of other substances in the environment that can act as photosensitizers. For a compound like this compound, direct photolysis in aqueous environments may be limited if it does not significantly absorb sunlight. However, indirect photolysis, mediated by other light-absorbing species in the water, could play a role.

On surfaces, such as soil particles or plant leaves, photolytic degradation can be more significant. researchgate.net Studies on organochlorine pesticides have shown that they can be completely degraded by photolysis, and the process can be enhanced by the presence of photocatalysts like titanium dioxide (TiO2). nih.govnih.gov The degradation products of photolysis would likely include the de-chlorinated analog of the parent compound, as well as smaller organic molecules resulting from further fragmentation.

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Ethyl 2-chloro-3-methylbutanoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.